N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves the reaction of 2-(furan-2-yl)pyridine-3-carbaldehyde with methylsulfonyl piperidine-4-carboxylic acid followed by reduction and amidation reactions.
Starting Materials
2-(furan-2-yl)pyridine-3-carbaldehyde, methylsulfonyl piperidine-4-carboxylic acid, sodium borohydride, acetic acid, ammonium chloride, ethyl acetate, sodium hydroxide, hydrochloric acid, wate
Reaction
Step 1: 2-(furan-2-yl)pyridine-3-carbaldehyde is reacted with methylsulfonyl piperidine-4-carboxylic acid in the presence of acetic acid to form N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxylic acid., Step 2: Sodium borohydride is added to the reaction mixture to reduce the carboxylic acid group to an alcohol., Step 3: Ammonium chloride is added to the reaction mixture to quench the excess sodium borohydride., Step 4: Ethyl acetate is added to the reaction mixture to extract the product., Step 5: The organic layer is washed with water and dried over sodium sulfate., Step 6: The solvent is removed under reduced pressure to obtain N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carbinol., Step 7: The carbinol is reacted with thionyl chloride to form the corresponding chloride., Step 8: The chloride is reacted with ammonia to form N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide., Step 9: The product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-6-13(7-10-20)17(21)19-12-14-4-2-8-18-16(14)15-5-3-11-24-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRJOHKZMZJXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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